Trifluoromethyl trifluorovinyl ether
Overview
Description
Trifluoromethyl trifluorovinyl ether is a fluorinated organic compound with the molecular formula C3F6O. It is a colorless gas that is heavier than air and can be easily liquefied. This compound is known for its high chemical and thermal stability, making it valuable in various industrial applications .
Mechanism of Action
Target of Action
Trifluoromethyl trifluorovinyl ether is primarily used in the synthesis of polymers and other chemical compounds . Its primary targets are the reactant molecules in these synthesis reactions.
Mode of Action
The compound acts as a monomer in polymerization reactions . It undergoes a nucleophilic attack on a positively charged halogen, which subsequently allows for a nucleophilic substitution by a fluoride . This interaction with its targets leads to the formation of new chemical bonds and the creation of larger, more complex molecules.
Biochemical Pathways
This compound is involved in the polymerization pathway . The compound’s interaction with other reactants leads to the formation of new trifluorovinyl ether polymers. These polymers have unique properties, such as high chemical and thermal stabilities, which make them useful in various applications.
Pharmacokinetics
Its stability and reactivity are crucial for its role in synthesis reactions .
Result of Action
The result of this compound’s action is the formation of new chemical compounds, specifically trifluorovinyl ether polymers . These polymers have unique properties, such as high chemical and thermal stabilities, which make them useful in various applications.
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of other reactants . For example, the compound oxidizes readily in air to form unstable peroxides that may explode spontaneously . Therefore, it is crucial to handle this compound in a well-ventilated place, avoid formation of dust and aerosols, and prevent fire caused by electrostatic discharge steam .
Biochemical Analysis
Biochemical Properties
Trifluoromethyl trifluorovinyl ether is used in the synthesis of heteroaromatic trifluoromethyl ethers . It reacts with the corresponding N-oxides to transform a series of nitrogen-heterocycles to the corresponding trifluoromethyl or higher perfluoroalkyl ethers
Cellular Effects
They are synthesized in pharmaceutical research on a routine basis and about 10% of all marketed pharmaceuticals contain a fluorine atom .
Molecular Mechanism
It is known that the trifluoromethoxy group, which is a particular fluorinated substituent, is finding increased utility as a substituent in bioactives .
Temporal Effects in Laboratory Settings
It is known that this compound oxidizes readily in air to form unstable peroxides that may explode spontaneously .
Preparation Methods
Synthetic Routes and Reaction Conditions: Trifluoromethyl trifluorovinyl ether can be synthesized through several methods. One common approach involves the reaction of trifluoromethyl hypofluorite with trifluoroethylene . Another method includes the pyrolysis of perfluoro-(NN-dimethylvinylamine) or this compound itself, yielding perfluoro-2-azapent-2-ene and pentafluoropropionyl fluoride .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using stable reagents like trifluoromethyl triflate. This reagent is prepared on a large scale and is stable in both pure form and as a stock solution .
Chemical Reactions Analysis
Types of Reactions: Trifluoromethyl trifluorovinyl ether undergoes various chemical reactions, including oxidation, reduction, and substitution. It readily oxidizes in air to form unstable peroxides, which may explode spontaneously .
Common Reagents and Conditions: Common reagents used in reactions with this compound include trifluoromethyl triflate and other fluorinated compounds. These reactions often require controlled conditions to prevent the formation of hazardous by-products .
Major Products: The major products formed from reactions involving this compound include perfluoro-2-azapent-2-ene and pentafluoropropionyl fluoride .
Scientific Research Applications
Trifluoromethyl trifluorovinyl ether has a wide range of applications in scientific research. In chemistry, it is used to synthesize novel fluoropolymers with enhanced chemical and thermal stability . In biology and medicine, its derivatives are explored for their potential use in drug development due to their unique properties . Industrially, it is used in the production of high-performance materials such as fuel cells and chemical storage tanks .
Comparison with Similar Compounds
- Perfluoro(methylvinyl)ether
- 1,1,2-trifluoro-2-(trifluoromethoxy)ethene
- Perfluoro(3-oxabutene)
Uniqueness: Trifluoromethyl trifluorovinyl ether stands out due to its exceptional chemical and thermal stability, which is higher than many other fluorinated compounds. This makes it particularly valuable in applications requiring high-performance materials .
Properties
IUPAC Name |
1,1,2-trifluoro-2-(trifluoromethoxy)ethene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3F6O/c4-1(5)2(6)10-3(7,8)9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLTXWCKMNMYXEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(F)F)(OC(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3F6O | |
Record name | PERFLUORO(METHYLVINYL ETHER) | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16040 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
50675-08-6 | |
Record name | Ethene, 1,1,2-trifluoro-2-(trifluoromethoxy)-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50675-08-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID3051599 | |
Record name | Trifluoro(trifluoromethoxy)ethylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3051599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Perfluoro(methylvinyl ether) appears as a colorless gas. Heavier than air. Easily liquefied. Contact with the liquid may cause frost bite by evaporative cooling. May asphyxiate by displacing air. A flame may flash back from the source of ignition to the source of a leak. Under prolonged exposure to fire or heat containers may rupture violently and rocket., Gas or Vapor | |
Record name | PERFLUORO(METHYLVINYL ETHER) | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16040 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Ethene, 1,1,2-trifluoro-2-(trifluoromethoxy)- | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
1187-93-5 | |
Record name | PERFLUORO(METHYLVINYL ETHER) | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16040 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Perfluoro(methyl vinyl ether) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187-93-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Perfluoro(methyl vinyl ether) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001187935 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethene, 1,1,2-trifluoro-2-(trifluoromethoxy)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Trifluoro(trifluoromethoxy)ethylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3051599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trifluoro(trifluoromethoxy)ethylene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.367 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PERFLUORO(METHYL VINYL ETHER) | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6II375V3XG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is Trifluoromethyl Trifluorovinyl Ether synthesized?
A: this compound can be synthesized through several methods. One approach involves the dehalogenation of 1,2-dichlorotrifluoroethyl trifluoromethyl ether. This precursor is synthesized by reacting Trifluoromethyl hypofluorite with 1,2-dichlorodifluoroethylene. []
Q2: What are the primary applications of this compound in polymer chemistry?
A: this compound is a valuable monomer in polymer chemistry. While it exhibits limited homopolymerization capabilities, it readily forms copolymers with various other monomers. It shows particular promise in creating copolymers with tetrafluoroethylene, vinylidene fluoride, vinylene fluoride, ethylene, and chlorotrifluoroethylene. [] Interestingly, copolymers with vinylidene fluoride and ethylene, as well as those with tetrafluoroethylene and trifluoroethyl trifluorovinyl ether, exhibit elastomeric properties. []
Q3: Does this compound undergo any notable thermal rearrangements?
A: Yes, this compound undergoes thermal isomerization to yield pentafluoropropionyl fluoride. [] Additionally, when subjected to flow pyrolysis at 600°C and low pressure, this compound breaks down into perfluoro-2-azapent-2-ene (55%) and pentafluoropropionyl fluoride (67%). []
Q4: How does this compound react with nitrosyl compounds?
A: this compound reacts slowly with trifluoronitrosomethane (CF3NO) to produce low molecular weight polymers and volatile byproducts. These byproducts are identified as 1,3-disubstituted oxazetidines. []
Q5: Are there any known applications of this compound in the development of pharmaceutical building blocks?
A: Recent research highlights the potential of this compound as a precursor for valuable building blocks in medicinal chemistry. Specifically, reacting this compound with diethylamine or dimethylamine through a hydroamination reaction yields fluoroalkyl amino reagents. These reagents, upon activation with a Lewis acid, can act as electrophiles to introduce the fluoro(trifluoromethoxy)methyl group into aromatic and heterocyclic compounds. [] This process enables the synthesis of fluorinated pyrazoles, essential building blocks in medicinal and agricultural chemistry. []
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